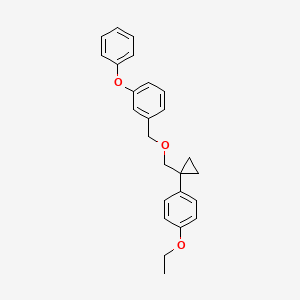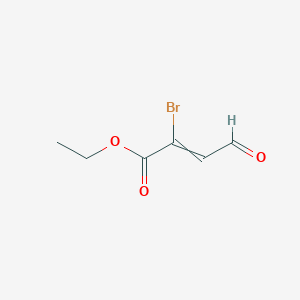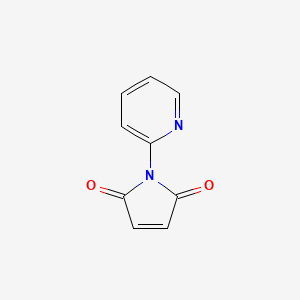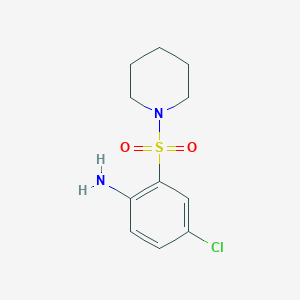![molecular formula C13H14N4 B14162705 9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine CAS No. 926290-86-0](/img/structure/B14162705.png)
9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzylidene-5,6,7,8-tetrahydrotetrazolo[1,5-a]azepine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of tetrazoloazepines, which are known for their diverse pharmacological properties.
Preparation Methods
The synthesis of 9-benzylidene-5,6,7,8-tetrahydrotetrazolo[1,5-a]azepine typically involves multicomponent reactions (MCRs) that provide a platform for introducing structural diversity and complexity into the molecule. One common synthetic route involves the reaction of α-aminoazaheterocycles with various aldehydes under specific conditions . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity, often using commercially available reagents .
Chemical Reactions Analysis
9-Benzylidene-5,6,7,8-tetrahydrotetrazolo[1,5-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific substituents on the molecule.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Benzylidene-5,6,7,8-tetrahydrotetrazolo[1,5-a]azepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-benzylidene-5,6,7,8-tetrahydrotetrazolo[1,5-a]azepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 9-benzylidene-5,6,7,8-tetrahydrotetrazolo[1,5-a]azepine include:
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar heterocyclic structure and are also studied for their medicinal properties.
8-Benzylidene-5,6,7,8-tetrahydroquinolines: Known for their anti-inflammatory and antiulcer activities.
The uniqueness of 9-benzylidene-5,6,7,8-tetrahydrotetrazolo[1,5-a]azepine lies in its specific structural configuration, which may confer distinct biological activities and synthetic versatility .
Properties
CAS No. |
926290-86-0 |
|---|---|
Molecular Formula |
C13H14N4 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
9-benzylidene-5,6,7,8-tetrahydrotetrazolo[1,5-a]azepine |
InChI |
InChI=1S/C13H14N4/c1-2-6-11(7-3-1)10-12-8-4-5-9-17-13(12)14-15-16-17/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
CDJWHJABGQQCSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN=N2)C(=CC3=CC=CC=C3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)
![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)



![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)
![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)

![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)


![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)


